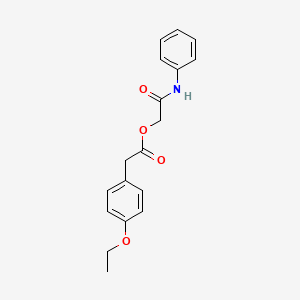

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate

Description

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a carboxamide-derived ester characterized by a phenylamino group linked to an oxoethyl backbone and a 4-ethoxyphenylacetate moiety. This structure combines features of aromatic amines and ester functionalities, which are often associated with biological activity, including anesthetic and antimicrobial properties .

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-22-16-10-8-14(9-11-16)12-18(21)23-13-17(20)19-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSBDFUWHYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a chemical compound with a molecular formula of C16H19NO3, composed of carbon, hydrogen, nitrogen, and oxygen atoms. It features an oxo group, a phenylamino moiety, and an ethoxy-substituted phenyl group. It has gained interest in medicinal chemistry for its potential therapeutic applications.

Potential Applications

This compound has shown promising biological activities, making it a candidate for drug development. Preliminary studies suggest it may possess antimicrobial and anticancer properties.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies may include:

- Analysis of binding affinities.

- Evaluation of enzyme inhibition.

- Assessment of receptor interactions.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-Oxo-2-(phenylamino)acetate | Contains a phenylamino group and an oxo group | Simpler structure, primarily studied for analgesic effects |

| 4-Ethoxy-N-(phenyl)-2-oxoacetamide | Similar amide structure with variations in substituents | Exhibits different biological activities |

| 2-Amino-3-(4-methoxyphenyl)-propanoic acid | Contains an amino group and methoxy substitution | Known for neuroprotective properties |

Mechanism of Action

The mechanism by which 2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The phenylamino group can act as a nucleophile, while the oxo group can participate in redox reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-oxo-2-(phenylamino)acetate (–1)

2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate ()

- Structure : Substitutes the ethoxy group with methoxy at the phenylacetate position.

1,3,4-Oxadiazole Derivatives ()

- Example: Compound 1771 (2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate).

- Key Feature : Incorporation of a 1,3,4-oxadiazole ring enhances π-π stacking and hydrogen-bonding capacity, improving antibacterial activity against Staphylococcus aureus compared to simpler esters .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

Anesthetic Activity

- N-(2-oxo-2-(phenylamino)ethyl) carboxamides (): Compounds 4h, 4i, 4j exhibited surface anesthesia durations of 45–60 minutes (vs. 35 minutes for lidocaine) . The 4-ethoxy group in the target compound may prolong anesthetic effects by delaying metabolic clearance compared to methoxy analogs .

Antibacterial Activity

Biological Activity

2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate is a compound of considerable interest in medicinal chemistry due to its unique structure and potential therapeutic applications. With a molecular formula of C16H19NO3, it features an oxo group, a phenylamino moiety, and an ethoxy-substituted phenyl group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis generally begins with the reaction of 4-ethoxyphenylacetic acid derivatives with phenylamine in the presence of a suitable solvent like dichloromethane.

- Purification : Post-reaction, the product is extracted and purified through standard techniques such as recrystallization or chromatographic methods.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Microbial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

| Candida albicans | 16.69 |

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy.

Anticancer Properties

Additionally, studies suggest that this compound may exhibit anticancer properties. In vitro assays indicate cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound's ability to inhibit tubulin polymerization at the colchicine-binding site presents a promising avenue for cancer therapy development.

The proposed mechanism of action involves interaction with specific biological targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell growth regulation.

Case Studies

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates, demonstrating its broad-spectrum activity.

- Cytotoxicity Assays : Another study focused on assessing the cytotoxic effects on cancer cell lines, revealing significant dose-dependent responses that suggest potential therapeutic applications in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-Oxo-2-(phenylamino)acetate | Contains a phenylamino group | Primarily studied for analgesic effects |

| 4-Ethoxy-N-(phenyl)-2-oxoacetamide | Similar amide structure | Exhibits different biological activities |

| 2-Amino-3-(4-methoxyphenyl)-propanoic acid | Contains an amino group and methoxy substitution | Known for neuroprotective properties |

Q & A

Q. What are the optimized synthetic routes for 2-oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step approach starting with ethyl oxalyl chloride and substituted anilines. For example, coupling ethyl oxalyl chloride with 4-ethoxyaniline in anhydrous THF at room temperature yields intermediate esters. Optimization involves adjusting reaction time (5–24 hours), solvent polarity, and catalyst selection. Yields exceeding 90% are achievable by using stoichiometric control and inert atmospheres to minimize hydrolysis . Key Parameters :

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Intermediate esterification | Ethyl oxalyl chloride, 4-ethoxyaniline | THF | 62–92% |

| Final coupling | Substituted acetates, reflux | DCM | 85–91% |

Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ peaks at m/z 272–276 for brominated analogs ).

- NMR : NMR resolves the 4-ethoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons, δ 4.0–4.2 ppm for ethoxy -OCHCH).

- Melting Point : Consistency in melting range (e.g., 67–69°C for related oxalamic esters) indicates purity .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-UV/GC-MS : Quantify impurities (e.g., residual solvents or hydrolysis byproducts like phenylacetone) using gradient elution with C18 columns and MS detection .

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via peak area reduction in HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in oxoacetates can shift NMR signals. Confirm via:

Q. What experimental designs are recommended for evaluating antimicrobial activity, and how should MIC assays be standardized?

- Methodological Answer : Use broth microdilution (CLSI guidelines) with E. coli and S. aureus. Prepare compound stock in DMSO (≤1% v/v). MIC determination:

- Positive Control : Ciprofloxacin (MIC 0.5–2 µg/mL).

- Negative Control : Nutrient broth alone.

- Endpoint : No turbidity after 24 hours at 37°C .

Troubleshooting : Precipitation issues may require surfactants (e.g., Tween-80).

Q. How can synthetic byproducts or regioisomers be identified and minimized during scale-up?

- Methodological Answer :

- LC-MS/MS : Detect trace byproducts (e.g., ethyl 3-oxo-4-phenylbutyrate, a common impurity in phenylacetone precursors ).

- Optimized Workup : Use fractional crystallization (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.

- Kinetic Control : Lower reaction temperature (0–5°C) to favor nucleophilic attack on the carbonyl carbon .

Q. What computational methods support the prediction of metabolic pathways or toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.1 for analogs) and CYP450 interactions.

- Docking Studies : Target enzymes (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina with crystal structures from the PDB .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., inoculum size, solvent). Standardize protocols:

- Replicate Testing : Perform triplicate assays with independent compound batches.

- Check for Degradation : Pre-test compound stability in assay media via LC-MS .

Q. Why do synthetic yields vary significantly between similar routes (e.g., 62% vs. 92%)?

- Methodological Answer : Key factors include:

- Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve yields for oxalyl chloride reactions.

- Catalyst Efficiency : Amine bases (e.g., EtN vs. DMAP) affect reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.